benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 20303-31-5) is a pyrrole-derived ester with a molecular formula of C₁₈H₂₁NO₄ and a molecular weight of 315.36 g/mol . Structurally, it features a benzyl ester at position 2, methyl groups at positions 3 and 5, and a 3-methoxy-3-oxopropyl substituent at position 4 of the pyrrole ring. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .
Properties
IUPAC Name |
benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-15(9-10-16(20)22-3)13(2)19-17(12)18(21)23-11-14-7-5-4-6-8-14/h4-8,19H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXNIAMRWFWMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC)C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349683 | |
| Record name | Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20303-31-5 | |
| Record name | Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolepropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methoxy-oxopropyl side chain can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzyl 4-(3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Reduction: Formation of benzyl 4-(3-hydroxypropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Substitution: Formation of derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
Anticancer Activity
Research indicates that benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibits significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | < 2 | Induction of apoptosis via mitochondrial pathway |
| HepG2 (Liver) | 5 | Inhibition of cell proliferation |
| A549 (Lung) | 3 | Cell cycle arrest at G2/M phase |
These findings suggest that modifications to the benzyl pyrrole structure can enhance cytotoxicity against specific cancer types, making it a promising scaffold for drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research highlights its effectiveness against various pathogens, including bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
The antimicrobial mechanisms are believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrole Ring : Utilizing precursors like dibenzyl malonate.
- Functionalization : Introduction of the methoxy and carboxylate groups through selective reactions.
- Purification : Employing chromatography techniques to isolate the desired product.
Recent studies have focused on synthesizing novel derivatives to enhance biological activity through structural modifications, which may lead to improved pharmacological profiles .
Case Study 1: Anticancer Activity in MCF-7 Cells
A study conducted by researchers at the University of Groningen demonstrated that derivatives of this compound showed enhanced activity against MCF-7 breast cancer cells. The study utilized a series of analogs to evaluate structure-activity relationships, identifying key substitutions that significantly improved cytotoxicity.
Case Study 2: Antimicrobial Screening
In another investigation, a library of pyrrole derivatives was screened against common bacterial strains. The results indicated that certain modifications led to compounds with lower MIC values against Staphylococcus aureus, suggesting potential for development as antibacterial agents.
Mechanism of Action
The mechanism of action of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy and pyrrole groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations :
Theoretical Reactivity via Density Functional Theory (DFT)
DFT-based analyses (e.g., B3LYP functional and Colle-Salvetti correlation-energy formula ) provide insights into electronic properties:
- Hardness/Softness : Global hardness values (calculated via conceptual DFT ) may differ due to substituent effects, influencing nucleophilic attack susceptibility.
Biological Activity
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative with significant biological activity. This compound has garnered attention due to its unique structure, which combines a pyrrole ring with various functional groups that contribute to its pharmacological properties. This article explores the biological activities of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C₁₈H₂₁N₁O₄, with a molecular weight of 315.364 g/mol. It has notable physical properties:
- Melting Point: 98-99°C
- Boiling Point: 468.8°C
- Density: 1.2 g/cm³
- Flash Point: 237.3°C
These properties indicate a stable compound suitable for various biological assays and applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study demonstrated its effectiveness against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported below 0.016 μg/mL, indicating potent activity . The compound's mechanism involves disruption of mycolic acid biosynthesis, a critical component of the bacterial cell wall.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies revealed that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (GI50) values were significantly lower than those for many standard chemotherapeutic agents, suggesting a strong potential for development as an anticancer drug .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group and the oxopropyl substituent enhances its lipophilicity and binding affinity to biological targets. Comparative studies with similar pyrrole derivatives have shown that modifications to the substituents can lead to variations in biological activity, highlighting the importance of SAR in drug design .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring: Starting from dibenzyl malonate and benzyl acetoacetate.
- Functionalization: Introduction of the methoxy and oxopropyl groups through selective reactions.
- Carboxylate Ester Formation: Final steps involve esterification to yield the target compound.
This multi-step synthesis allows for the precise control over the functional groups attached to the pyrrole ring, which is crucial for optimizing biological activity.
Study on Antitubercular Activity
In a recent study, this compound was evaluated alongside other pyrrole derivatives for their antitubercular properties. The results demonstrated that this compound exhibited superior activity against both wild-type and drug-resistant strains of M. tuberculosis, validating its potential as a lead compound in antitubercular drug development .
Evaluation of Anticancer Properties
Another significant study focused on the anticancer effects of this compound against various cell lines. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound may act as a dual-action agent targeting both tumor growth and survival pathways .
Q & A
Q. Optimization Tips :
- Control reaction temperature (e.g., ice baths for exothermic steps) .
- Use anhydrous solvents and inert atmospheres to avoid side reactions.
- Monitor reaction progress via TLC or in situ NMR to adjust reaction times.
Advanced: How can density functional theory (DFT) predict the reactivity and stability of this compound during synthesis?
Answer:
DFT calculations (e.g., B3LYP functional) provide insights into:
- Thermochemical Stability : Calculate Gibbs free energy changes to assess reaction feasibility .
- Electron Density Analysis : Map local softness/hardness indices to predict nucleophilic/electrophilic sites (e.g., methoxy or carbonyl groups) .
- Transition-State Modeling : Simulate reaction pathways (e.g., bromination or esterification) to identify kinetic barriers and optimize catalysts .
Validation : Compare computed NMR chemical shifts (e.g., ¹H, ¹³C) with experimental data to confirm structural accuracy .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer:
Key Techniques :
- ¹H/¹³C NMR : Identify substituents (e.g., methoxy protons at δ 3.6–3.8 ppm, aromatic pyrrole protons at δ 6.2–6.5 ppm) and confirm regiochemistry .
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. Interpretation Strategy :
- Cross-reference with computational predictions (e.g., DFT-calculated NMR spectra) .
- Use DEPT-135 NMR to distinguish CH₃, CH₂, and quaternary carbons .
Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic results?
Answer:
Root Causes :
- Solvent effects in DFT models (e.g., toluene vs. CDCl₃) .
- Conformational flexibility altering NMR chemical shifts.
Q. Mitigation Strategies :
- Apply implicit solvent models (e.g., PCM in DFT) to better match experimental conditions .
- Perform conformational searches (e.g., molecular dynamics) to account for rotamers .
- Validate with hybrid methods like QM/MM for large systems .
Advanced: How can derivatives of this compound be designed for biological applications while maintaining structural integrity?
Answer:
Design Principles :
- Functional Group Modifications : Introduce azide or alkyne groups via Huisgen cycloaddition for bioconjugation (e.g., azidopropyl derivatives in ) .
- Pharmacophore Retention : Preserve the pyrrole core and ester moieties, which are critical for π-π stacking and membrane permeability .
Q. Case Study :
- Replace the benzyl group with a fluorescent tag (e.g., texaphyrin) for multimodal imaging, as seen in myelin-targeted agents .
Basic: What purification methods are most effective for isolating this compound, and how can yields be improved?
Answer:
Methods :
- Chromatography : Use gradient silica gel columns (hexane/EtOAc) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for crystal formation .
Q. Yield Improvement :
- Pre-purify intermediates (e.g., via flash chromatography) to reduce side reactions.
- Use excess reagents (e.g., 1.2 equiv of CBr₄) to drive reactions to completion .
Advanced: What role does the methoxy-3-oxopropyl group play in the compound’s electronic properties?
Answer:
Q. Computational Analysis :
- Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the carbonyl and pyrrole π-system .
Basic: What safety precautions are recommended during the synthesis of this compound?
Answer:
- Toxic Reagents : Handle CBr₄ and Pb(OAc)₄ in fume hoods with PPE (gloves, goggles) .
- Solvent Hazards : Avoid static discharge with CH₂Cl₂; use grounding straps.
- Waste Disposal : Quench azide intermediates with NaNO₂/HCl to prevent explosive residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
